Cas no 612-36-2 (Benzenamine,2-nitro-N-(4-nitrophenyl)-)
612-36-2 structure
Product Name:Benzenamine,2-nitro-N-(4-nitrophenyl)-
CAS No:612-36-2
MF:C12H9N3O4
MW:259.217562437057
CID:511727
Update Time:2026-04-29
Benzenamine,2-nitro-N-(4-nitrophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,2-nitro-N-(4-nitrophenyl)-
- 2,4'-DINITRODIPHENYLAMINE
- 2-nitro-N-(4-nitrophenyl)aniline
- (2-nitro-phenyl)-(4-nitro-phenyl)-amine
- 2,3-DIFLUOROPHENACYL BROMIDE
- 2.4'-Dinitro-diphenylamin
- 2-nitro-N-(4-nitrophenyl)-benzenamine
- Benzenamine,2-nitro-N-(4-nitrophenyl)
- Diphenylamine,2,4'-dinitro
- EINECS 210-306-8
-
Computed Properties
- Exact Mass: 259.05900
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- PSA: 103.67000
- LogP: 4.36600
Benzenamine,2-nitro-N-(4-nitrophenyl)- Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
612-36-2 (Benzenamine,2-nitro-N-(4-nitrophenyl)-) Related Products
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- 612-28-2(N-Methyl-2-nitroaniline)
- 2908-76-1(Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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